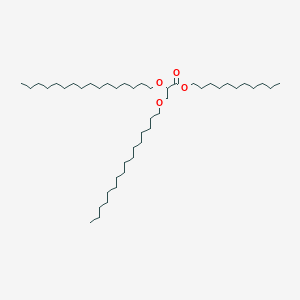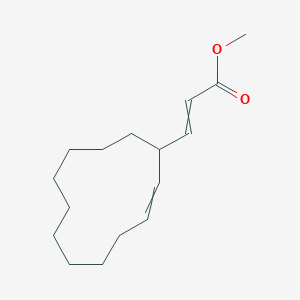![molecular formula C14H20O2 B14484629 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 65768-18-5](/img/structure/B14484629.png)
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. The resultant epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(2-methylpropyl)phenyl]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the 2-methylpropyl group.
2-Butanone, 3-hydroxy-: Similar backbone but different substituents.
Uniqueness
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of the 2-methylpropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
65768-18-5 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(4,16)11(3)15/h5-8,10,16H,9H2,1-4H3 |
Clave InChI |
ALBTUYAFNNPJFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



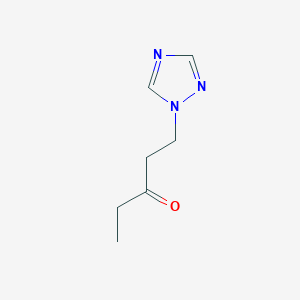
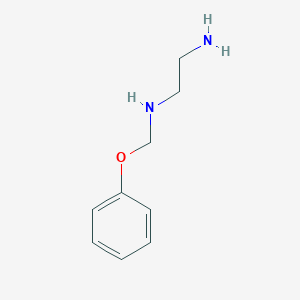
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

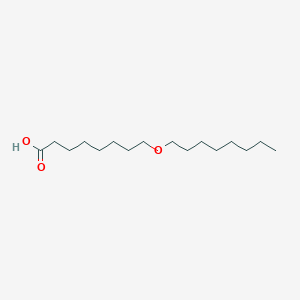
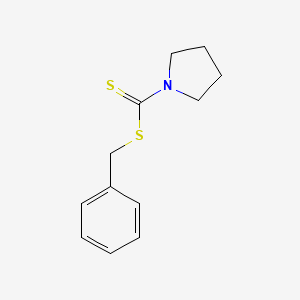

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
